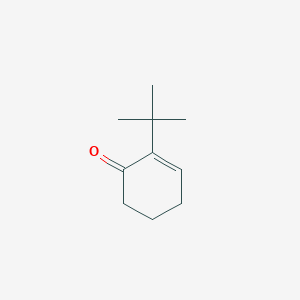

2-tert-Butylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2,3)8-6-4-5-7-9(8)11/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSJSVSLYWRQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545165 | |

| Record name | 2-tert-Butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107932-21-8 | |

| Record name | 2-tert-Butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Impact of the Tert Butyl Group in Cyclohexenone Systems

Theoretical and Computational Investigations of 2-tert-Butylcyclohex-2-en-1-one Conformations

Due to the presence of two sp2 hybridized carbon atoms, cyclohexene (B86901) and its derivatives, including cyclohexenones, cannot adopt a perfect chair conformation like cyclohexane (B81311). youtube.com Instead, they exist in non-planar forms to alleviate ring strain. wikipedia.orgquora.com The most stable conformations are typically the half-chair and the sofa (or envelope). wikipedia.orgyoutube.com The half-chair conformation has four carbon atoms in a plane, while the sofa has five. wikipedia.orglibretexts.org The interconversion between these forms, known as ring flipping, occurs rapidly at room temperature. youtube.comlibretexts.org

Elucidation of Energy Minima and Interconverting Conformational Isomers (e.g., Sofa, Half-Chair)

For this compound, the two primary conformations considered are the half-chair and the sofa. In the half-chair conformation, carbons 1, 2, 3, and 6 are typically coplanar. The sofa conformation has carbons 1, 2, 3, 4, and 6 in a plane, with carbon 5 out of the plane. The presence of the bulky tert-butyl group at the C2 position introduces significant steric interactions that dictate the relative energies of these conformers.

Computational studies are crucial in identifying the energy minima corresponding to these conformations. By systematically altering the geometry and calculating the potential energy, researchers can map out the conformational energy landscape and identify the most stable structures.

Quantum Chemical Calculations of Conformational Energies (e.g., B3LYP/6-31G level of theory)*

Quantum chemical calculations provide a quantitative measure of the relative energies of different conformations. The B3LYP/6-31G* level of theory is a widely used method in density functional theory (DFT) that has been shown to provide reliable results for organic molecules. nih.govresearchgate.net These calculations can determine the total electronic energy of the sofa and half-chair conformers of this compound.

The energy difference between these conformers is a key factor in determining their relative populations at equilibrium. A lower calculated energy for a particular conformer indicates that it is more stable and will be present in a higher concentration.

Table 1: Calculated Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair | Data not available in search results |

| Sofa | Data not available in search results |

Analysis of Pseudo-Axial and Pseudo-Equatorial Preferences of the tert-Butyl Substituent

In the non-planar conformations of cyclohexenone, the substituent positions are not strictly axial or equatorial as in a perfect chair. Instead, they are referred to as pseudo-axial and pseudo-equatorial. youtube.com The bulky tert-butyl group has a strong preference for the pseudo-equatorial position to minimize steric strain. pharmacy180.comlibretexts.orglumenlearning.com

When the tert-butyl group is in a pseudo-axial position, it experiences significant 1,3-diaxial-like interactions with other axial or pseudo-axial hydrogens on the ring. libretexts.orglibretexts.org These steric clashes increase the conformational energy, making the pseudo-axial conformer less stable. fiveable.mefiveable.me Consequently, the equilibrium will heavily favor the conformation where the tert-butyl group occupies the less sterically hindered pseudo-equatorial position. libretexts.orglumenlearning.com This preference is so pronounced that the tert-butyl group is often used as a "conformational lock," effectively holding the ring in a single, preferred conformation. pharmacy180.com

Experimental Probes for Conformational Dynamics and Isomer Ratios in tert-Butylcyclohexenones

Experimental techniques provide valuable data to complement and validate theoretical findings regarding conformational preferences and dynamics.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Exchange Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the rates of conformational exchange. youtube.comresearchgate.net At low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. nih.gov As the temperature is raised, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. youtube.com

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy barrier for the conformational interconversion. youtube.com For tert-butylcyclohexenones, DNMR can be used to measure the energy barrier for the ring flip between the half-chair and sofa conformations, providing insight into the flexibility of the ring system.

Crystallographic Studies of Analogous Systems Revealing Solid-State Conformations

X-ray crystallography provides a definitive picture of the molecular structure in the solid state. While the conformation in the crystal may not be identical to the most stable conformation in solution, it offers a valuable snapshot of a low-energy structure. Studies on analogous tert-butyl substituted cyclohexane and cyclohexanone (B45756) systems have consistently shown that the tert-butyl group occupies an equatorial or pseudo-equatorial position in the solid state to minimize steric hindrance. researchgate.net

Stereoelectronic Effects and the tert-Butyl Group's Influence on Cyclohexenone Geometry

The introduction of a tert-butyl group at the C2 position of the cyclohexenone ring profoundly impacts the molecule's conformational preferences and electronic properties. Unlike in saturated cyclohexane systems where the tert-butyl group acts as a rigid conformational lock in an equatorial position, its placement on the C2=C3 double bond in this compound introduces a unique set of steric and stereoelectronic challenges that dictate the ring's geometry.

The geometry of the cyclohexenone ring itself is typically a half-chair or sofa conformation, where the C1, C2, C3, and C6 atoms tend to be coplanar. However, the presence of the bulky tert-butyl group at C2 generates significant steric repulsion, primarily with the allylic hydrogen atoms at the C6 position. This interaction is a classic example of allylic 1,3-strain (A¹,³ strain), which is the strain energy resulting from the interaction between a substituent on one end of a double bond and an allylic substituent. wikipedia.orgslideshare.net To alleviate this strain, the ring must distort from an idealized planar or half-chair conformation. This distortion involves twisting, which increases the distance between the tert-butyl group and the axial C6 hydrogen, leading to a more stable, albeit strained, twist-boat or sofa-like conformation. youtube.com

This geometric distortion has significant stereoelectronic consequences. Stereoelectronic effects are defined by the spatial arrangement of electron pairs and their influence on reactivity. youtube.com In the case of this compound, the conformation adopted to minimize allylic strain directly affects the accessibility and reactivity of the carbonyl group. The positioning of the tert-butyl group creates a sterically hindered environment on one face of the molecule, directing incoming nucleophiles to the opposite, less hindered face.

Furthermore, the precise geometry of the ring influences the alignment of the π-orbitals of the carbonyl group with the incoming nucleophile's trajectory. Optimal orbital overlap is crucial for an efficient reaction, and the ring's twist, dictated by the tert-butyl group, will favor specific attack trajectories. Theoretical calculations and experimental data from related systems show that even minor changes in torsional angles, forced by steric interactions, can significantly alter the energy of transition states and thus the stereochemical outcome of reactions. chemeurope.comupenn.edu For instance, the stabilization of a transition state for nucleophilic addition can be influenced by the delocalization of electrons from adjacent σ-bonds into the newly forming σ*-orbital, an effect that is highly dependent on their geometric alignment. upenn.edu

| Interacting Groups | Estimated Strain Energy (kcal/mol) | Notes |

|---|---|---|

| H ↔ H | ~0 | Baseline interaction. |

| CH₃ ↔ H | 3.6 | Significant strain introduced by a methyl group. |

| CH₃ ↔ CH₃ | 7.6 | Severe strain between two methyl groups. |

| C(CH₃)₃ ↔ H | > 5.0 (estimated) | The strain for a tert-butyl group is considerably higher than for a methyl group due to its larger size, strongly influencing the ring conformation. |

The data illustrates that the interaction involving the tert-butyl group is the most significant factor in destabilizing planar conformations, forcing the cyclohexenone ring into a twisted geometry to minimize these high-energy repulsive forces. This interplay between the steric demands of the tert-butyl group and the inherent stereoelectronic properties of the α,β-unsaturated ketone system is a critical determinant of the structure and reactivity of this compound.

Mechanistic Studies and Reactivity Profiles of 2 Tert Butylcyclohex 2 En 1 One

Nucleophilic Addition Pathways to the Enone System

Nucleophilic additions to enones like 2-tert-butylcyclohex-2-en-1-one can proceed via two main pathways: 1,4-conjugate addition to the β-carbon or direct 1,2-addition to the carbonyl carbon. The preferred pathway is influenced by several factors, including the "hardness" or "softness" of the nucleophile. youtube.com Hard nucleophiles, characterized by high charge density and ionic nature (e.g., organolithium and Grignard reagents), tend to favor the kinetically controlled 1,2-addition. youtube.comlibretexts.orgmasterorganicchemistry.com In contrast, softer nucleophiles, which are more polarizable and less basic (e.g., organocuprates, thiols, and amines), typically undergo the thermodynamically favored 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.com

The conjugate addition of nucleophiles to substituted cyclohexenones is a powerful tool for creating stereocenters. In the case of this compound, the bulky tert-butyl group significantly influences the stereochemical outcome of these reactions. Studies on related 4-substituted-2-cyclohexenones have shown that the stereoselectivity of Michael additions with organocuprate reagents can be highly dependent on the specific reagent and the substitution pattern of the cyclohexenone ring. nih.gov For instance, the addition of di(2-methyl-1-propenyl)cuprate magnesium bromide to 3-alkyl-4-substituted-2-cyclohexenones exhibited distinct stereoselectivities based on the nature of the 3-alkyl group. nih.gov While specific studies on this compound are not detailed in the provided results, the principles from these related systems suggest that the tert-butyl group at the 2-position would exert strong steric control, directing the incoming nucleophile to the face opposite the bulky substituent, thereby leading to a high degree of stereoselectivity in the formation of the 3-substituted cyclohexanone (B45756) product.

Direct addition of a nucleophile to the carbonyl carbon (1,2-addition) competes with conjugate addition. libretexts.orgmasterorganicchemistry.com This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. masterorganicchemistry.comyoutube.com The reaction proceeds through a tetrahedral intermediate, and since aldehydes and ketones lack a good leaving group, the reaction typically stops at the alcohol stage after an aqueous workup. youtube.com The presence of the bulky tert-butyl group adjacent to the carbonyl in this compound would sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can shift the balance towards 1,4-addition, even with nucleophiles that might otherwise favor 1,2-addition. However, under conditions that strongly favor kinetic control, such as low temperatures and the use of very hard nucleophiles, 1,2-addition can still be a significant pathway. youtube.com

The development of catalytic asymmetric conjugate additions has provided efficient routes to chiral molecules. beilstein-journals.orgnih.gov These reactions often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome. For β,β-disubstituted α,β-unsaturated carbonyl compounds, palladium and rhodium-based catalysts have been shown to be effective. orgsyn.org For example, palladium-catalyzed asymmetric conjugate addition of arylboronic acids has emerged as a robust method. orgsyn.org While these methods are not always suitable for creating all-carbon quaternary stereocenters, they highlight the potential for developing enantioselective transformations. orgsyn.org The application of such catalytic systems to this compound would involve the chiral catalyst differentiating between the two faces of the enone, leading to the preferential formation of one enantiomer of the product. The success of such a reaction would depend on the ability of the chiral ligand to overcome the steric influence of the tert-butyl group and effectively control the approach of the nucleophile.

Electrophilic and Pericyclic Reactions Involving the Cyclohexenone Ring

Beyond nucleophilic additions, the double bond of the cyclohexenone ring can participate in electrophilic and pericyclic reactions, leading to further functionalization of the carbocyclic core.

The epoxidation of α,β-unsaturated ketones is a valuable transformation. Mechanistic studies on the epoxidation of the parent 2-cyclohexen-1-one (B156087) with tert-butyl hydroperoxide (t-BuOOH) mediated by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have provided significant insights. nih.govnih.gov Kinetic isotope effect experiments and theoretical calculations indicate that the reaction proceeds via a rate-limiting nucleophilic addition of the hydroperoxide to the β-carbon of the enone. nih.govnih.gov The calculations also suggest that the barriers for the initial addition and the subsequent ring-closure step to form the epoxide are of similar energy. nih.gov The stereochemistry of these epoxidations is thought to be controlled by a preference for an initial axial addition of the nucleophile. nih.gov In the context of this compound, the large tert-butyl group would be expected to strongly direct the incoming hydroperoxide to the opposite face of the ring, leading to a high degree of diastereoselectivity in the epoxidation. Vanadium-catalyzed epoxidations of cyclohexene (B86901) with tert-butyl hydroperoxide have also been studied, revealing a complex interplay of catalyst oxidation states and ligand exchange, with the concerted Sharpless mechanism being identified as the most plausible pathway. ul.ieresearchgate.net

The allylic position of the cyclohexenone ring is also a site for functionalization. Palladium-catalyzed allylic substitution and hydroamination reactions offer routes to introduce nitrogen-containing functional groups. nih.gov Studies on the hydroamination of dienes and amination of allylic esters with hydrazine (B178648) and hydroxylamine (B1172632) derivatives have shown that the regioselectivity can be controlled to favor the formation of the more substituted (branched) product. nih.gov This is significant as it provides a pathway to secondary and tertiary allylamines. nih.gov The reaction is believed to proceed through a η³-allylpalladium intermediate, and the choice of ligand can influence the outcome, although the reagent itself often dictates the regioselectivity. nih.gov Gold-catalyzed enantioselective hydroazidation and hydroamination of allenes have also been developed, providing access to chiral allylic amines and azides. nih.gov While these examples are not on cyclohexenone systems directly, they demonstrate the potential for catalytic allylic functionalization. Copper(II) salen complexes with tert-butyl hydroperoxide as the oxidant have been used for the allylic C-H activation of olefins to form enones, proceeding through a proposed Cu(III)-oxo species. organic-chemistry.org Applying these methodologies to this compound could provide routes to various allylically functionalized derivatives, with the stereochemical outcome likely influenced by the directing effect of the tert-butyl group.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For an α,β-unsaturated ketone like this compound, the carbon-carbon double bond can participate as a 2π component in these reactions.

Diels-Alder Reaction: In a typical Diels-Alder reaction, an enone acts as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org In this compound, the carbonyl group serves this role, withdrawing electron density from the double bond and making it more electrophilic.

However, the steric hindrance imposed by the large tert-butyl group at the C2 position would be expected to significantly influence the approach of the diene. This steric bulk can decrease the reaction rate compared to less substituted cyclohexenones. wikipedia.org The reaction would likely proceed to form a bicyclic adduct, but the facial selectivity (endo/exo) and regioselectivity would be highly dependent on the specific diene used and the reaction conditions. For instance, studies on related systems like 2-carbomethoxy-2-cyclohexen-1-one have shown that Lewis acid catalysis can promote Diels-Alder reactions, and the stereoselectivity is influenced by temperature and the steric bulk of the diene. researchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for enones, proceeding via a stepwise mechanism involving a diradical intermediate. youtube.com Upon photoexcitation, the enone can react with an alkene to form a cyclobutane (B1203170) ring. libretexts.orgaklectures.com These reactions are synthetically valuable for creating strained four-membered rings. libretexts.org

For this compound, a photochemical [2+2] cycloaddition with an alkene would be expected to yield a bicyclo[4.2.0]octanone derivative. The regioselectivity and stereoselectivity of such a reaction would be dictated by the stability of the intermediate 1,4-diradical, which is influenced by the substituents on both the enone and the alkene. The bulky tert-butyl group would play a crucial role in directing the stereochemical outcome of the cycloadduct. While general principles of enone photocycloaddition are well-understood, specific experimental data on this compound is scarce. nsf.gov

Elimination and Rearrangement Reactions

Elimination reactions are fundamental processes in organic chemistry, leading to the formation of double bonds. The specific mechanism (E1, E2, or E1cb) is dependent on the substrate, base, leaving group, and solvent.

E1 (Elimination Unimolecular): This two-step mechanism involves the formation of a carbocation intermediate. It is favored by good leaving groups, stable carbocations (tertiary > secondary), and weak bases in polar protic solvents. youtube.comyoutube.com

E2 (Elimination Bimolecular): This is a concerted, one-step process where the base abstracts a proton simultaneously with the departure of the leaving group. It requires a strong base and a specific anti-periplanar geometry between the proton and the leaving group. libretexts.org

E1cb (Elimination Unimolecular Conjugate Base): This two-step mechanism proceeds through a carbanion intermediate. It is favored when the proton being removed is particularly acidic (e.g., adjacent to a carbonyl group) and the leaving group is relatively poor.

In the context of forming a cyclohexenone like this compound from a saturated precursor (e.g., a 2-halo-2-tert-butylcyclohexanone), the E2 mechanism would likely be involved, requiring a strong base. The formation of the conjugated enone system is a strong thermodynamic driving force. Conversely, reactions starting from this compound might involve the E1cb mechanism at a position alpha to the carbonyl group if a suitable leaving group is present on the ring.

The stereochemistry of elimination reactions in cyclohexane (B81311) rings is heavily influenced by conformational factors. For an E2 reaction to occur, the leaving group and the abstracted proton must typically be in a diaxial arrangement to achieve the necessary anti-periplanar geometry. libretexts.org

In systems containing a bulky tert-butyl group, the ring is effectively "locked" in a conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational rigidity has profound consequences on reactivity. For example, in the elimination reactions of substituted tert-butylcyclohexyl halides, the rate and product distribution are dictated by the availability of axial protons anti to the leaving group. libretexts.org If the leaving group is forced into an equatorial position, the E2 reaction rate is significantly retarded.

For a derivative of this compound, any elimination reaction would be subject to these stereoelectronic constraints, with the bulky tert-butyl group dictating the accessible conformations of the ring and thus the feasibility of the elimination pathway.

While specific intramolecular rearrangements for this compound are not well-documented, related systems can undergo various rearrangements, often under acidic or photochemical conditions. These can include skeletal rearrangements like the pinacol (B44631) rearrangement for 1,2-diols or other specialized reactions. libretexts.org The presence of the enone functionality and the tert-butyl group would be expected to influence the migratory aptitude of adjacent groups and the stability of any charged intermediates, thereby directing the course of any potential rearrangement.

Reaction Kinetics and Transition State Analysis

Generally, the kinetics of a reaction are determined by the height of the energy barrier of the rate-determining step. For cycloaddition reactions, the steric hindrance from the tert-butyl group would be expected to increase the activation energy, thus slowing the reaction rate compared to less hindered enones.

For elimination reactions, the rate is highly dependent on the mechanism.

E1 Rate: Rate = k[Substrate]

E2 Rate: Rate = k[Substrate][Base]

E1cb Rate: Can be complex, depending on the relative rates of carbanion formation and leaving group departure.

Transition state analysis, often aided by computational chemistry, would be necessary to fully understand the electronic and steric effects of the tert-butyl group on the geometry and energy of the transition states for these reactions. For example, in a Diels-Alder reaction, the analysis would focus on the transition state leading to the endo vs. exo products, while in an E2 reaction, it would focus on the concerted transition state requiring anti-periplanar alignment. Kinetic modeling of related systems, such as the oxidation of cyclohexane or the combustion of cyclohexene, demonstrates the complexity of reaction pathways and the importance of detailed analysis. rsc.orgnih.gov

Structure Reactivity Relationships in 2 Tert Butylcyclohex 2 En 1 One Derivatives

Impact of Substituent Electronic and Steric Properties on Reactivity

The reactivity of the 2-tert-butylcyclohex-2-en-1-one core is significantly modulated by the steric and electronic nature of other substituents on the cyclohexene (B86901) ring. The bulky tert-butyl group at the C2 position is a dominant feature, exerting substantial steric hindrance that dictates the trajectory of incoming reagents.

Steric Effects:

The primary influence of the tert-butyl group is steric. Its large size shields the C2 and C3 positions, directing nucleophilic attacks preferentially to the carbonyl carbon (C1) or the C4 position in conjugate additions. This steric hindrance also plays a crucial role in controlling the stereochemistry of reactions. For instance, in reactions involving the formation of new stereocenters, the tert-butyl group can favor the formation of one diastereomer over another by impeding approach from one face of the molecule.

In a broader context, bulky substituents on a cyclohexane (B81311) ring can alter the conformational preferences of adjacent groups. For example, the presence of a spirocyclopropane adjacent to a tert-butyl group on a cyclohexane ring can surprisingly lead to the tert-butyl group preferring an axial position to alleviate torsional strain. researchgate.netrsc.org This principle of steric strain influencing conformation is highly relevant to the reactivity of substituted this compound derivatives. The rigid conformation enforced by the tert-butyl group can influence the overlap of orbitals, thereby affecting the reactivity of the enone system.

Electronic Effects:

The electronic properties of other substituents on the ring, whether electron-donating or electron-withdrawing, further fine-tune the reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the β-carbon (C3) of the enone system, making it more susceptible to conjugate addition by nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the β-carbon, potentially slowing down conjugate addition reactions. However, EDGs can increase the electron density of the double bond, which may enhance its reactivity in other types of reactions, such as electrophilic additions or certain cycloadditions.

Chiral Derivatization and its Influence on Asymmetric Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and this compound can be a valuable scaffold for asymmetric transformations through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca

The general strategy involves attaching a chiral auxiliary to the this compound framework, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. The bulky tert-butyl group can work in concert with the chiral auxiliary to enhance the level of stereocontrol.

For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used for stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net While specific examples detailing the derivatization of this compound with such auxiliaries are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest this would be a viable strategy. The auxiliary would be attached, for example, via an enolate, and its chiral environment would direct the approach of an electrophile from a specific face, leading to a high degree of asymmetric induction.

The effectiveness of a chiral auxiliary is often quantified by the diastereomeric excess (d.e.) of the product. High d.e. values indicate a high degree of stereochemical control exerted by the auxiliary.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type of Reaction | Potential Diastereoselectivity |

| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | High d.e. often achievable |

| Camphorsultams | Diels-Alder, Conjugate Addition | Excellent stereocontrol |

| (R)- or (S)-tert-Butanesulfinamide | Synthesis of Chiral Amines | High d.e. in additions to imines |

The development of catalytic asymmetric methods has also provided powerful tools for synthesizing chiral cyclohexenones. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemistry of a reaction that forms the cyclohexenone ring itself.

Comparison of Reactivity with Other Substituted Cyclohexenones and Cyclohexanones

The reactivity of this compound is best understood by comparing it with other related cyclic ketones.

Comparison with other Substituted Cyclohexenones:

The most significant difference in reactivity between this compound and other 2-alkyl-substituted cyclohexenones, such as 2-methylcyclohex-2-en-1-one, lies in the steric hindrance imposed by the substituent at the C2 position.

In reactions like the Diels-Alder reaction, where the cyclohexenone acts as a dienophile, the large tert-butyl group can significantly hinder the approach of the diene. masterorganicchemistry.com This steric clash can lead to lower reaction rates compared to less hindered dienophiles like 2-methylcyclohex-2-en-1-one. However, this steric hindrance can also be exploited to achieve higher stereoselectivity. The "endo rule" in Diels-Alder reactions, which favors the formation of the endo product due to secondary orbital overlap, can be influenced by steric factors. masterorganicchemistry.com In some cases, the steric bulk of the tert-butyl group may favor the formation of the exo product.

Table 2: Qualitative Comparison of Reactivity in Diels-Alder Reactions

| Dienophile | Steric Hindrance at C2 | Expected Reaction Rate | Potential for Stereocontrol |

| This compound | High | Slower | High, can influence endo/exo selectivity |

| 2-Methylcyclohex-2-en-1-one | Moderate | Faster | Moderate |

| Cyclohexenone | Low | Fastest | Low |

Comparison with Cyclohexanones:

The presence of the carbon-carbon double bond in this compound introduces a site of unsaturation and an additional electrophilic center (C3) that is absent in its saturated counterpart, 4-tert-butylcyclohexanone (B146137). This fundamentally alters its reactivity profile.

This compound can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the enone system. The choice between these two pathways is influenced by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while soft nucleophiles, like Gilman cuprates, preferentially undergo 1,4-addition. In contrast, 4-tert-butylcyclohexanone can only undergo 1,2-addition to the carbonyl group.

The double bond in this compound can also participate in a variety of other reactions, including epoxidation, dihydroxylation, and hydrogenation, which are not possible with the saturated cyclohexanone (B45756).

Strategic Utility of this compound as a Building Block in Organic Synthesis

The unique structural and reactivity features of this compound make it a valuable building block in the synthesis of complex organic molecules, including natural products. nih.govresearchgate.netelsevierpure.comecampus.comnih.gov Its rigid conformational bias and the predictable nature of its reactions allow for the controlled construction of stereocenters.

One of the most powerful applications of cyclohexenones in synthesis is their use as dienophiles in the Diels-Alder reaction. masterorganicchemistry.commasterorganicchemistry.com This [4+2] cycloaddition reaction is a highly efficient method for forming six-membered rings with excellent stereocontrol. By using a substituted diene, complex polycyclic systems can be assembled in a single step. The resulting cyclohexene ring can then be further functionalized.

For example, the Robinson annulation is a classic method for the formation of a six-membered ring onto a ketone, which proceeds via a Michael addition followed by an intramolecular aldol condensation. A derivative of this compound could potentially be used in such a sequence to construct a new ring with a high degree of stereocontrol, dictated by the bulky tert-butyl group.

The enone functionality also allows for a wide range of conjugate addition reactions, introducing a variety of substituents at the C3 position. This is a powerful tool for building up molecular complexity. The resulting enolate can then be trapped with an electrophile, leading to the formation of two new bonds and up to two new stereocenters in a highly controlled manner.

While specific total syntheses that prominently feature this compound as a starting material are not ubiquitously reported, the strategic principles outlined above demonstrate its potential as a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist. The ability to control stereochemistry and introduce functionality in a predictable manner makes it an attractive starting point for the synthesis of a wide range of target molecules.

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Characterization and Conformational Equilibria

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For substituted cyclohexenones like 2-tert-butylcyclohex-2-en-1-one, NMR is crucial for defining stereochemistry and understanding the conformational equilibria that can significantly influence reactivity.

The presence of a bulky tert-butyl group on the cyclohexene (B86901) ring system introduces considerable steric strain, which in turn dictates the ring's preferred conformation, typically a half-chair or twist-boat form. The equilibrium between these conformers can be studied using variable-temperature NMR experiments. At low temperatures, the rate of interconversion between conformers can be slowed sufficiently to allow for the observation of distinct signals for each conformer. A study on the analogous compound 1-phenyl-1-tert-butylsilacyclohexane demonstrated that at low temperatures (95 K), the conformational equilibrium was extremely one-sided. nih.gov This study measured the barrier to interconversion and analyzed the equilibrium using ¹³C and ²⁹Si NMR, a principle directly applicable to cyclohexenone systems. nih.gov

For this compound, the large tert-butyl group is expected to dominate the conformational preference. High-resolution ¹H and ¹³C NMR spectra provide detailed information through chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations. For example, the precise chemical shift of the protons and carbons on the cyclohexene ring will differ depending on their spatial relationship to the tert-butyl group and the carbonyl function. In the case of further substitution creating stereoisomers (e.g., at positions 4, 5, or 6), NMR becomes the primary tool for differentiation. Diastereomers will exhibit distinct sets of NMR signals, as the differing spatial arrangement of atoms leads to unique electronic environments for each nucleus.

Table 1: Illustrative ¹H NMR Data for Characterizing Stereoisomers of a Substituted Cyclohexenone Derivative

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Key Coupling Constants (J, Hz) |

| H-4 | 2.15 | 2.30 | J(H-4, H-5a) = 12.5, J(H-4, H-5b) = 4.5 |

| H-5a (axial) | 1.80 | 1.95 | J(H-5a, H-5b) = 13.0 |

| H-5b (equatorial) | 2.45 | 2.60 | J(H-5a, H-6) = 11.0 |

| H-6 | 4.10 | 3.90 | J(H-5b, H-6) = 5.0 |

Note: This table is illustrative. Actual values depend on the specific substituents and solvent.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Pathway Intermediates

While standard mass spectrometry is used for molecular weight determination, advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are critical for intercepting and structurally characterizing reactive intermediates that exist for only fractions of a second during a chemical reaction. nih.govnih.gov This provides direct evidence for proposed reaction mechanisms.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the gentle transfer of charged or chargeable species from a reaction mixture into the gas phase for mass analysis. nih.gov This is particularly useful for studying catalytic reactions involving charged intermediates, such as those catalyzed by metals or organocatalysts. nih.gov For instance, in a Michael addition to this compound, ESI-MS could detect the enolate intermediate formed after nucleophilic attack.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an intermediate with a high degree of confidence. nih.gov For example, in an oxidation reaction of a cyclohexenone, HRMS could distinguish between intermediates that differ by only a few hydrogen atoms. The Baeyer-Villiger oxidation of cyclohexanone (B45756), for instance, proceeds through a key Criegee intermediate, and analysis of the final products by GC-MS is in good agreement with the proposed mechanism. researchgate.net

Tandem Mass Spectrometry (MS/MS) adds another layer of structural elucidation. In an MS/MS experiment, an ion corresponding to a suspected intermediate is mass-selected and then fragmented through collision-activated dissociation (CAD). nih.gov The resulting fragment ions provide a fingerprint that can confirm the structure of the intermediate. This approach is essential for distinguishing between isomeric intermediates that have the same elemental composition but different connectivity.

Table 2: Potential Reaction Intermediates in Cyclohexenone Reactions Detectable by HRMS

| Reaction Type | Proposed Intermediate | Chemical Formula | Expected m/z [M+H]⁺ |

| Michael Addition | Enolate Adduct | C₁₄H₂₅O₂⁻ (as anion) | 225.1855 (as [M-H]⁻) |

| Grignard Reaction | Magnesium Alkoxide | C₁₄H₂₄OMg | 247.1569 (as [M+H]⁺) |

| Baeyer-Villiger Oxidation | Criegee Intermediate | C₁₀H₁₆O₃ | 185.1178 (as [M+H]⁺) |

| Catalytic Hydrogenation | Metal-Bound Alkene | C₁₀H₁₆OPd | 259.0342 (for ¹⁰⁶Pd) |

Note: The table lists hypothetical intermediates for reactions involving this compound or a related structure. The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Analogous Compounds

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govresearchgate.net While obtaining a suitable single crystal of the target compound can be a challenge, the analysis of closely related or analogous compounds provides invaluable insight into the structural properties of the molecular scaffold. researchgate.net

For chiral derivatives of this compound, XRD can determine the absolute configuration by measuring the anomalous dispersion effect. thieme-connect.de This phenomenon occurs when the X-ray radiation frequency is near the absorption edge of an atom in the crystal, causing a small phase shift in the scattered X-rays. thieme-connect.de This effect breaks the symmetry that normally exists between diffraction data from a crystal and its inverted image, allowing for the correct enantiomer to be identified. The reliability of this determination is often expressed by the Flack parameter, with a value near zero indicating a correct assignment of the absolute structure. soton.ac.uk The presence of atoms heavier than oxygen can enhance this effect, but modern techniques have improved the ability to determine the absolute configuration of light-atom organic compounds. researchgate.net

Furthermore, XRD analysis reveals the precise solid-state conformation of the molecule. A study on the photochemistry of 6-substituted 4,4-diphenylcyclohexenones used X-ray atomic coordinates to correlate the solid-state reactivity with the molecular conformation. nih.gov This established that the orientation of a migrating group relative to the enone system was a key determinant of the reaction outcome, highlighting the power of XRD in linking structure to reactivity. nih.gov

Table 3: Representative Crystallographic Data for a Chiral Cyclohexenone Analog

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group. |

| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned absolute stereochemistry with high confidence. soton.ac.uk |

| C=O Bond Length | 1.215 Å | Typical length for a conjugated ketone carbonyl group. |

| C=C Bond Length | 1.340 Å | Typical length for a double bond within the enone system. |

| Ring Conformation | Half-Chair | Describes the puckering of the six-membered ring in the solid state. |

Note: This table contains representative data based on typical values for organic molecules and is for illustrative purposes.

Computational and Theoretical Chemistry in 2 Tert Butylcyclohex 2 En 1 One Research

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energy Barriers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms and determining the energy barriers of chemical transformations.

The formation of 2-tert-butylcyclohex-2-en-1-one can be envisioned through a Robinson annulation reaction. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comopenstax.orguitm.edu.my DFT calculations are instrumental in mapping the potential energy surface of such multi-step syntheses. For instance, in the synthesis of substituted cyclohexenones, DFT can be employed to model the initial Michael addition of a nucleophile to an α,β-unsaturated ketone. masterorganicchemistry.com This would be followed by the calculation of the transition state and energy profile for the subsequent intramolecular aldol condensation, which is a ring-forming step. openstax.orglibretexts.orgpearson.comyoutube.com The stability of intermediates and the height of activation barriers for each step can be determined, providing a detailed mechanistic picture. openstax.orglibretexts.org

Specifically for this compound, DFT could be used to explore the reaction between a suitable diketone precursor containing a tert-butyl group and the cyclization to form the final enone. The calculations would reveal the preferred reaction pathway and the kinetic and thermodynamic factors governing the formation of the product. For example, in intramolecular aldol reactions of dicarbonyl compounds, the formation of five- and six-membered rings is generally favored due to their inherent stability. openstax.orglibretexts.org

Furthermore, DFT is crucial for understanding the reactivity of this compound itself. As an α,β-unsaturated ketone, it can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). masterorganicchemistry.com DFT calculations can predict the relative activation energies for these two competing pathways, thereby forecasting the chemoselectivity of a given reaction. The nature of the nucleophile and the reaction conditions can be computationally varied to understand their influence on the reaction outcome.

A hypothetical DFT study on the Michael addition of a simple nucleophile to this compound would likely involve the following steps:

Optimization of the geometries of the reactants, this compound and the nucleophile.

Location of the transition state structures for both the 1,2- and 1,4-addition pathways.

Calculation of the activation energies for both pathways.

Optimization of the geometries of the 1,2- and 1,4-addition products.

The results of such a study would provide valuable insights into the inherent reactivity of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The conformational flexibility of the cyclohexene (B86901) ring in this compound plays a significant role in its reactivity and interactions. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools to explore the conformational landscape of such molecules.

MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for the rapid exploration of different conformations and the identification of low-energy structures. For cyclohexane (B81311) derivatives, the chair conformation is typically the most stable. libretexts.orglibretexts.org However, the presence of substituents can influence the relative energies of different conformers, such as the twist-boat. upenn.edu In the case of this compound, the bulky tert-butyl group is expected to have a strong preference for an equatorial or pseudo-equatorial position to minimize steric strain. libretexts.orglibretexts.orgbrainly.com MM calculations can quantify the energy difference between conformers where the tert-butyl group is in an axial versus an equatorial-like position, providing a detailed understanding of the conformational equilibrium.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, thereby simulating the time evolution of the molecule. ucdavis.eduyoutube.comresearchgate.net This provides a dynamic picture of the conformational changes and intermolecular interactions. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. This is particularly important for understanding reaction mechanisms in solution, as the solvent can play a crucial role in stabilizing or destabilizing transition states and intermediates.

A typical MD simulation protocol for this compound would involve:

Placing the molecule in a box of solvent molecules.

Equilibrating the system at a given temperature and pressure.

Running a production simulation for a specified length of time.

Analyzing the trajectory to extract information about conformational changes, intermolecular interactions (e.g., hydrogen bonding), and other dynamic properties.

The insights gained from MM and MD simulations are crucial for a comprehensive understanding of the behavior of this compound in different environments.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. For α,β-unsaturated carbonyl compounds, QSAR models have been developed to predict various toxicological endpoints, as these compounds are known to be reactive electrophiles that can interact with biological macromolecules. tandfonline.comnih.govacs.org

The development of a QSAR model for a series of substituted cyclohexenones, including this compound, would involve the following steps:

Compilation of a dataset of compounds with known activities or reactivities.

Calculation of a set of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Development of a mathematical model that relates the descriptors to the observed activity/reactivity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Validation of the model to ensure its predictive power.

For this compound, key descriptors in a QSAR model would likely relate to its steric bulk and electronic properties. The large tert-butyl group would be captured by steric descriptors, while the reactivity of the enone system would be described by electronic descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is related to the compound's electrophilicity. Studies have shown that for α,β-unsaturated carbonyl compounds, homologues with branched alkyl groups tend to be less toxic than those with straight-chain hydrocarbon moieties. tandfonline.com

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of substituted cyclohexenones.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Steric | Molar Volume | Represents the bulkiness of the tert-butyl group. |

| Electronic | LUMO Energy | Indicates the electrophilicity of the β-carbon in the enone system. |

| Topological | Wiener Index | Describes the branching of the carbon skeleton. |

| Hydrophobicity | LogP | Predicts the partitioning of the molecule between aqueous and lipid phases. |

Such QSAR models are valuable for predicting the properties of new, untested compounds and for guiding the design of molecules with desired activities or reactivities while minimizing potential toxicity. nih.gov

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption maxima, which can be invaluable in the structural elucidation of new compounds. rsc.orgresearchgate.netchemrxiv.orgnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is now a routine application of DFT. rsc.orgchemrxiv.orgnih.gov The process typically involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the NMR shielding constants for each conformer using a suitable DFT functional and basis set.

Averaging the shielding constants based on the Boltzmann population of each conformer.

Converting the averaged shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would be expected to predict distinct chemical shifts for the different protons and carbons in the molecule. The chemical shifts of the vinylic protons and carbons would be particularly informative, as would the shifts of the carbons in the bulky tert-butyl group. Comparing the predicted spectrum with an experimental spectrum would provide strong evidence for the proposed structure. Machine learning models are also being developed to predict NMR chemical shifts with high accuracy and speed. rsc.orgchemrxiv.org

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent DFT (TD-DFT). The calculation provides the excitation energies and oscillator strengths for the electronic transitions. For this compound, the key electronic transition would be the π → π* transition of the conjugated enone system. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The bulky tert-butyl group at the 2-position may cause some twisting of the enone system, which could affect the λ_max.

A hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound is presented below.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| ¹³C NMR (δ, ppm) | ||

| C=O | ~200 | ~199 |

| Cα (C-2) | ~140 | ~138 |

| Cβ (C-3) | ~130 | ~128 |

| C(CH₃)₃ | ~35 | ~34 |

| C(CH₃)₃ | ~28 | ~27 |

| ¹H NMR (δ, ppm) | ||

| Hβ | ~6.8 | ~6.7 |

| UV-Vis (λ_max, nm) | ~235 | ~232 |

The accurate prediction of spectroscopic parameters is a powerful tool that can significantly aid in the confirmation of the structure of this compound and other complex organic molecules.

Future Perspectives and Emerging Research Avenues for 2 Tert Butylcyclohex 2 En 1 One

Development of Novel Catalytic Systems for Enantioselective Transformations

The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry. For substrates like 2-tert-butylcyclohex-2-en-1-one, future progress hinges on the design of sophisticated catalytic systems that can effectively overcome the steric hindrance imposed by the tert-butyl group.

Organocatalysis : Iminium ion activation, a strategy that lowers the LUMO of α,β-unsaturated ketones, has proven effective for various transformations. researchgate.net The development of more reactive and selective chiral imidazolidinone catalysts is an active area of research. researchgate.net These catalysts are designed to create a specific chiral environment around the substrate, directing the attack of a nucleophile to one face of the molecule. For instance, proline catalysis has been shown to be effective in the asymmetric alpha-oxidation of cyclohexanone (B45756), providing a foundation for extending this type of catalysis to more substituted systems. researchgate.net

Metal Catalysis : Nickel-catalyzed desymmetric hydrogenation represents a powerful method for creating all-carbon quaternary stereocenters. acs.org Systems like Ni(OTf)₂/(S,S)-Ph-BPE have been used to transform γ,γ-disubstituted cyclohexadienones into chiral cyclohexenones with excellent yields and enantioselectivities (up to 99% ee). acs.org Adapting such systems specifically for the enantioselective reduction of pre-existing prochiral cyclohexenones like the 2-tert-butyl derivative is a promising future direction.

Biocatalysis : Enzymes offer unparalleled selectivity in chemical synthesis. Cyclohexanone monooxygenase, for example, has been utilized for the asymmetric oxidation of sulfides to produce chiral sulfoxides. nih.gov The exploration of engineered enzymes or screening for novel monooxygenases could lead to highly enantioselective Baeyer-Villiger oxidations or epoxidations of this compound, providing access to valuable chiral lactones and epoxides.

| Catalytic Strategy | Catalyst Example | Transformation | Key Feature |

| Organocatalysis | Chiral Imidazolidinones | Mukaiyama-Michael Addition | LUMO-lowering iminium ion activation. researchgate.net |

| Metal Catalysis | Ni(OTf)₂/(S,S)-Ph-BPE | Desymmetric Hydrogenation | Creates all-carbon quaternary centers. acs.org |

| Biocatalysis | Cyclohexanone Monooxygenase | Asymmetric Oxidation | High enantioselectivity for specific substrates. nih.gov |

Exploration of New Reaction Manifolds and Synthetic Applications

Beyond established transformations, researchers are exploring novel reaction pathways to expand the synthetic utility of cyclohexenone scaffolds.

Photocycloadditions : The [2+2] photocycloaddition is a powerful method for constructing cyclobutane (B1203170) rings, which are key structural motifs in various natural products. nih.gov The application of intramolecular [2+2] photocycloadditions to derivatives of this compound could provide rapid access to complex, polycyclic architectures. nih.gov

Cycloaddition Reactions : The 1,3-dipolar cycloaddition between cyclic nitrones and α,β-unsaturated carbonyl compounds is a key area of investigation. Depending on the nature of the dipolarophile (cyclic vs. acyclic), these reactions can exhibit divergent regioselectivity, leading to either ortho or meta substituted products. acs.org Applying these reactions to this compound could lead to the synthesis of novel and complex isoxazolidine-fused frameworks.

New Applications of Derivatives : Research into derivatives of related structures, such as 4-tert-butylcyclohexanone (B146137), has yielded compounds with interesting biological activities, including antibacterial properties. researchgate.net This suggests a promising avenue for synthesizing derivatives of this compound to explore their potential as new bioactive agents. The synthesis of selenophene (B38918) derivatives, known for their wide range of biological activities and applications in materials science, presents another frontier. mdpi.com Incorporating the 2-tert-butylcyclohexenone motif into such heterocyclic systems could yield novel compounds with unique properties.

| Reaction Manifold | Description | Potential Application | Reference |

| [2+2] Photocycloaddition | Light-induced formation of cyclobutane rings between two olefin units. | Synthesis of complex polycyclic natural products. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrone with the cyclohexenone double bond. | Creation of novel isoxazolidine-fused heterocyclic systems. | acs.org |

| Derivatization | Synthesis of new molecules based on the cyclohexenone core. | Development of new antibacterial agents or functional materials. | researchgate.netmdpi.com |

Interdisciplinary Research Integrating Physical Organic Chemistry Principles

A deeper understanding of reaction mechanisms through physical organic chemistry is crucial for the rational design of more efficient and selective reactions.

Mechanistic Investigations : Detailed mechanistic studies, including kinetic analysis and transition state analysis, are vital. For example, research has shown that some enantioselective transformations can proceed through simultaneous Brønsted and Lewis acid mechanisms. harvard.edu Understanding these dual pathways allows for the optimization of reaction conditions, such as the controlled addition of water, to enhance catalytic efficiency and scalability. harvard.edu

Transition State Stabilization : The development of catalysts that employ non-covalent interactions, such as hydrogen bonding, to selectively stabilize the transition state of a desired enantioselective pathway is a key research goal. harvard.edu By creating catalysts with multiple, co-localized functional groups, it is possible to achieve high levels of enantioselectivity by preferentially lowering the energy of one transition state over its enantiomeric counterpart. harvard.edu

Computational Design of Enhanced Reactivity and Selectivity in Cyclohexenone Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of chemical reactions.

Predicting Regioselectivity : DFT calculations are being used to explain experimental observations, such as the regiodivergence in 1,3-dipolar cycloadditions. acs.org By calculating the energies of different transition states (e.g., ortho-exo vs. ortho-endo), researchers can predict the most likely reaction pathway and product distribution, which often aligns closely with experimental results. acs.org

Reaction Modeling : Rigorous simulation models are being developed for complex chemical processes involving cyclohexenones. ucl.ac.uk For instance, models of reactive distillation columns used in the purification of cyclohexanone can accurately predict concentration profiles of various compounds by implementing kinetic models and thermodynamic parameters. ucl.ac.uk This optimization-based approach can be extended to design and refine synthetic reactions involving this compound, minimizing byproducts and maximizing yield.

Mechanism Elucidation : Computational studies support proposed reaction mechanisms. For example, DFT calculations have been used to support the proposed associative electron upconversion mechanism in thiol-yne click reactions, providing a deeper understanding of how to control selectivity in such photochemical processes. rsc.org This synergy between experimental work and computational analysis is essential for the future design of highly selective transformations in cyclohexenone chemistry.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Diverse Analog Synthesis : Vary substituents systematically (e.g., tert-butyl → isopropyl, cyclohexenone → cyclopentenone).

- Multivariate Analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- Validation Cohorts : Split data into training/test sets to avoid overfitting. Follow biochemistry lab guidelines for reproducible SAR workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.